Bicyclo[3.2.1]oct-6-ene
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic systems, such as the bicyclo[3.2.1]octane framework, are significant structural motifs found in a vast number of natural products, many of which exhibit important biological activities. nih.govacs.orgwikipedia.org This framework is a core component of numerous sesquiterpenes and diterpenes. More than three-quarters of the over 1600 known members of the tetracyclic diterpenoid family share a bridged bicyclo[3.2.1]octane subunit. researchgate.net The rigid, three-dimensional structure of these systems provides a unique scaffold that is valuable in medicinal chemistry for the design of novel therapeutic agents. For example, novel synthetic compounds based on bridged bicyclic structures have been investigated for their potential as anti-seizure agents. nih.gov
The construction of these complex, strained ring systems presents a considerable challenge in organic synthesis. nih.govacs.org Consequently, the development of new and efficient synthetic methodologies to access bridged bicyclic frameworks is a long-standing and active area of chemical research. nih.govacs.orgresearchgate.net These frameworks serve as crucial intermediates in the total synthesis of complex natural products like gelsemine, platensimycin, and ent-kauranoids. nih.govresearchgate.net The stereochemistry of the bicyclic core is often critical for the biological activity of the final molecule, making stereoselective synthesis methods highly sought after. researchgate.net
Historical Context of Bicyclo[3.2.1]oct-6-ene Investigations
The investigation of the bicyclo[3.2.1]octane framework has a rich history, with early work focusing on the synthesis and characterization of its various derivatives. While a definitive first synthesis of the parent this compound is not readily apparent from early literature, studies on its functionalized analogues date back several decades. For instance, the synthesis of Bicyclo[3.2.1]oct-2-en-6-one was described in the literature, with its structure being confirmed by comparison to a sample prepared by an independent, previously established method. cdnsciencepub.com
By the 1980s, research had progressed to studying the intricate rearrangements of the this compound system. For example, a 1984 study reported on the scispace.comresearchgate.net sigmatropic shifts of 2-vinylbicyclo[3.2.1]oct-6-en-2-ols. oup.com A doctoral thesis from 1999 further explored the alkoxide-accelerated scispace.comresearchgate.net sigmatropic shift of related systems, indicating sustained interest in the reactivity of this scaffold. grafiati.com More recent research has continued to build on this foundation, developing gold-catalyzed stereoselective syntheses of bicyclo[3.2.1]oct-6-en-2-ones and investigating the conformations and reactions of transient species like bicyclo[3.2.1]oct-6-en-8-ylidene. researchgate.netuni-giessen.denih.gov These historical advancements have paved the way for the use of this bicyclic system in modern, complex synthetic applications.
Scope and Research Objectives for the Chemical Compound
Current research on this compound and its derivatives is primarily focused on its application as a versatile building block in organic synthesis and the investigation of its fundamental reactivity. Key research objectives include:
Development of Novel Synthetic Methods: A significant area of research is the creation of new and efficient strategies for constructing the bicyclo[3.2.1]octane core. This includes organocatalytic approaches, gold-catalyzed cyclizations, and cascade reactions to produce highly functionalized and stereochemically rich frameworks. researchgate.netnih.govresearchgate.net
Application in Total Synthesis: The bicyclo[3.2.1]octane skeleton is a key structural feature in many complex natural products. A major objective is to utilize derivatives of this compound as intermediates in the total synthesis of these biologically active molecules. nih.govresearchgate.net
Investigation of Reactivity and Rearrangements: Researchers are exploring the unique chemical reactions that the strained this compound system can undergo. This includes studying the conformations and subsequent rearrangements of reactive intermediates like carbenes derived from this framework. uni-giessen.denih.gov It also involves exploring reactions such as ring-opening cross-metathesis to generate other valuable molecular structures. researchgate.net
Synthesis of Analogues for Medicinal Chemistry: The rigid bicyclo[3.2.1]octane scaffold is being used to synthesize new molecules with potential therapeutic applications. For example, derivatives like 8-oxabicyclo[3.2.1]octanes are being synthesized and studied for their interaction with biological targets such as monoamine transporters. nih.gov
Structure
3D Structure
Properties
CAS No. |
6491-96-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2 |
InChI Key |
GVDVAKABGZRLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.1 Oct 6 Ene Frameworks
Cycloaddition Strategies for Bicyclo[3.2.1]oct-6-ene Construction
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic systems. Various cycloaddition strategies have been successfully employed to construct the this compound core, offering high levels of regio- and stereoselectivity.
Diels-Alder Reactions and Intramolecular Variants
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a direct route to the bicyclo[3.2.1]octane skeleton. mdpi.com An intramolecular version of this reaction, involving a 5-vinyl-1,3-cyclohexadiene moiety, has proven effective. nih.govmdpi.com For instance, heating a toluene (B28343) solution of a tert-butyldimethylsilyl enol ether derived from (R)-carvone at 190°C leads to an intramolecular Diels-Alder reaction, yielding a tricyclo[3.2.1.02,7]oct-3-ene system in 80% yield. nih.govmdpi.com This intermediate serves as a precursor to highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives. nih.gov The introduction of a methoxycarbonyl group at the C-2 position of carvone (B1668592) is crucial to prevent diene isomerization during the subsequent Diels-Alder step. nih.gov
In a different approach, 6-methylenebicyclo[3.2.1]oct-1-en-3-one, a highly reactive and twisted enone, has been utilized as a dienophile in Diels-Alder reactions. researchgate.netnih.gov Its reaction with various dienes proceeds smoothly to form tricyclic and tetracyclic adducts, enabling the concise synthesis of several kaurane (B74193) diterpenoids. researchgate.netnih.gov
Gold(I)-Catalyzed (4+3)-Cycloadditions: Diastereo- and Enantioselective Approaches
Gold(I) catalysis has emerged as a powerful tool for constructing this compound frameworks through (4+3)-cycloaddition reactions. acs.orgacs.orgresearchgate.netfigshare.comcrystallography.net This one-pot method involves the reaction of 2-(1-alkynyl)-2-alken-1-ones with substituted cyclopentadienes. acs.orgacs.org The use of a chiral gold catalyst facilitates highly diastereo- and enantioselective transformations, achieving diastereomeric ratios greater than 25:1 and enantiomeric excesses up to 99.9%. acs.orgacs.orgresearchgate.net
The reaction is believed to proceed through a three-step ionic mechanism involving a gold-containing 1,3-dipole and cyclopentadiene, with a preference for an exo-spatial arrangement. acs.orgacs.org Interestingly, the enantioselectivity of the reaction increases with rising temperature, with room temperature often being optimal. acs.org This methodology has been successfully applied to a broad range of substrates, highlighting its utility in synthesizing enantiopure bicyclo[3.2.1]oct-6-enes. researchgate.net
| Catalyst System | Reactants | Product Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Chiral Gold(I) Complex | 2-(1-alkynyl)-2-alken-1-ones and substituted cyclopentadienes | exo-configured bicyclo[3.2.1]oct-6-enes | >25:1 | up to 99.9% | acs.orgacs.org |
| P(t-Bu)2(o-biphenyl)AuCl/AgNTf2 | 2-(1-alkynyl)-2-alken-1-ones and cyclopentadiene | bicyclo[3.2.1]octanes | Not specified | Not applicable | acs.org |
Palladium-Catalyzed Higher-Order Cycloadditions
Palladium catalysis has enabled the development of higher-order cycloadditions for the synthesis of bicyclic systems. While not exclusively focused on the this compound isomer, palladium-catalyzed asymmetric tandem Heck/carbonylation reactions of internal alkenes have been developed to construct chiral bicyclo[3.2.1]octanes. researchgate.net These reactions can create products with one all-carbon quaternary and two tertiary carbon stereocenters in high yields and enantioselectivities. researchgate.net
Furthermore, a palladium-catalyzed cascade reaction involving carbopalladation, migratory insertion of isocyanide, and triple bond activation has been reported for constructing difunctionalized acyl indoles, which can be precursors to indole-fused bicyclo[3.2.1]octanes. bohrium.com An aminopalladition-triggered Heck-type reaction has also been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter. bohrium.com Additionally, a palladium(II)-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization reaction transforms linear carboxylic acids with a tethered olefin into bicyclo[3.2.1] lactone motifs. nih.gov
Cascade and Domino Reactions in this compound Synthesis
Cascade and domino reactions offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single operation. These processes have been effectively applied to the synthesis of bicyclo[3.2.1]octane frameworks.
Oxidative Dearomatization-Induced Divergent Cascade Approaches
A notable strategy for constructing bicyclo[3.2.1]octanes involves an oxidative dearomatization-induced [5+2] cascade approach. rsc.org This solvent-dependent method allows for the divergent synthesis of diversely functionalized ent-kaurene (B36324) and cedrene-type skeletons in good yields and with excellent diastereoselectivities. rsc.org This methodology is a key step in the synthesis of various tetracyclic diterpenoids. nih.govacs.org
Two complementary types of oxidative dearomatization induced (ODI) cascade approaches have been developed for the rapid and efficient construction of bicyclo[3.2.1]octane skeletons. nih.govacs.orgresearchgate.net The first is an ODI-[5+2] cycloaddition/pinacol (B44631) rearrangement cascade, which has a broad substrate scope of vinylphenols and leads to cyclopentane (B165970) and cyclohexane-fused bicyclo[3.2.1]octanes. acs.org The second is an ODI-Diels-Alder/Beckwith-Dowd cascade approach, which is valuable for creating cycloheptane-fused bicyclo[3.2.1]octane skeletons. nih.govacs.org These cascade reactions have been instrumental in the total syntheses of challenging grayanane diterpenoids. nih.govacs.org
| Cascade Approach | Key Transformations | Resulting Skeletons | Reference |
| Oxidative Dearomatization-Induced [5+2] Cascade | [5+2] cycloaddition | ent-kaurene and cedrene-type | rsc.org |
| ODI-[5+2] Cycloaddition/Pinacol Rearrangement | Oxidative dearomatization, [5+2] cycloaddition, pinacol rearrangement | Cyclopentane and cyclohexane-fused bicyclo[3.2.1]octanes | acs.org |
| ODI-Diels-Alder/Beckwith-Dowd Cascade | Oxidative dearomatization, Diels-Alder, Beckwith-Dowd rearrangement | Cycloheptane-fused bicyclo[3.2.1]octane | nih.govacs.org |
Organocatalytic Domino Michael−Henry Processes for Chiral Bicyclo[3.2.1]octanes
Organocatalysis provides a powerful platform for the enantioselective synthesis of complex molecules. A highly enantio- and diastereoselective organocatalytic domino Michael-Henry reaction has been developed for the preparation of medicinally important bicyclo[3.2.1]octane derivatives. acs.orgnih.gov This process, which can be catalyzed by thiourea (B124793) derivatives, creates four stereogenic centers, including two quaternary stereocenters. acs.orgnih.govmdpi.com Theoretical DFT calculations have been employed to understand the origins of the high stereoselectivities, leading to the proposal of a novel dual activation model. acs.orgnih.gov
Another organocatalytic asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes affords bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers as a single diastereoisomer and with excellent enantioselectivities. rsc.org Furthermore, the asymmetric domino Michael-Henry reaction of 1,2-cyclohexanedione (B122817) with nitroolefins, catalyzed by a chiral bisoxazolidine-Ni(acac)2 complex, yields highly functionalized chiral bicyclo[3.2.1]octane derivatives with four new stereogenic centers in high yields and with excellent enantioselectivities. researchgate.net
| Catalyst | Reactants | Product Features | Reference |
| Thiourea derivative | Nitroolefins and other substrates | Four stereogenic centers, including two quaternary | acs.orgnih.govmdpi.com |
| Organocatalyst | 1,4-cyclohexanedione and nitroalkenes | Four continuous stereogenic centers, single diastereoisomer | rsc.org |
| Chiral bisoxazolidine-Ni(acac)2 | 1,2-cyclohexanedione and nitroolefins | Four new stereogenic centers, high enantioselectivity | researchgate.net |
Rearrangement-Based Syntheses of this compound Derivatives
Sigmatropic rearrangements and metathesis reactions represent powerful tools for the construction of complex cyclic systems from simpler precursors. These methods often allow for the formation of multiple carbon-carbon bonds in a single step with high stereocontrol.
The anionic oxy-Cope rearrangement is a powerful synthetic method that involves the nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol system. The corresponding alkoxide rearranges at a significantly faster rate than the neutral alcohol. This strategy has been applied to the synthesis of fused-ring systems.
In the context of this compound frameworks, treatment of 2-vinylbicyclo[3.2.1]oct-6-en-2-ols with potassium hydride (KH) in toluene can lead to [5-5] fused-ring compounds, known as diquinanes, through a nih.govacs.org sigmatropic shift. electronicsandbooks.com This rearrangement involves the cleavage of the C(1)-C(2) bond and the formation of a new bond between C(2) and C(6). electronicsandbooks.com Interestingly, the presence of a vinylene bridge in the starting material does not alter the fundamental reaction course but does influence the reaction kinetics. electronicsandbooks.com
The stereochemistry of the starting alcohol plays a crucial role in the outcome of the reaction. For instance, the exo-alcohol 3a was found to be unreactive when treated with KH in boiling THF alone. However, the addition of 18-crown-6 (B118740) facilitated the reaction, yielding a mixture of products. electronicsandbooks.com In contrast, the endo-alcohols rearrange more readily. electronicsandbooks.com A tandem 1,2-addition/anionic oxy-Cope/1,2-addition reaction starting from 3-sulfolene (B121364) has also been utilized to create highly substituted bicyclo[3.2.1]sulfone scaffolds. uvic.ca
| Starting Material | Conditions | Major Product(s) | Reference |
| 2-vinylbicyclo[3.2.1]oct-6-en-2-ols | KH, toluene | [5-5] fused-ring compounds (diquinanes) | electronicsandbooks.com |
| 8-methylene-endo-2-vinylbicyclo[3.2.1]oct-6-en-exo-2-ol | KH, THF | [5-6] fused-ring compound | oup.com |
| 3-sulfolene | 1,2-addition/anionic oxy-Cope/1,2-addition | Highly substituted bicyclo[3.2.1]sulfone | uvic.ca |
This table summarizes key examples of anionic sigmatropic rearrangements for the synthesis of bicyclo[3.2.1]octane derivatives.
Ring-rearrangement metathesis (RRM) is a versatile reaction that combines ring-opening metathesis (ROM) with ring-closing metathesis (RCM) to construct new cyclic frameworks. This strategy has been explored for the synthesis of bicyclo[3.2.1]octene derivatives.
A study investigating the competitive RCM versus RRM of bicyclo[3.2.1]octenes revealed that the reaction pathway is highly dependent on the substrate structure. rsc.org A tetraene variant of the bicyclo[3.2.1]octene system exclusively underwent RCM to produce unique, functionally rich polycyclic bridged frameworks. In contrast, a reduced triene version of the substrate underwent RRM to form 5-6-5 fused ring systems. rsc.orgresearchgate.net This selectivity highlights the tunability of metathesis reactions in accessing diverse molecular architectures from a common bicyclic precursor.
Disproportionation-Inspired Cyclization Strategies for Functionalized Bicyclo[3.2.1]octanes
A novel strategy inspired by convergent disproportionation has been developed for the synthesis of highly functionalized bicyclo[3.2.1]octanes. nih.govacs.orgdicp.ac.cnresearchgate.net This method utilizes an iodine-induced cyclization and oxidation of allylic alcohols. dicp.ac.cn This process leads to the formation of six new bonds in a single operation, offering a highly efficient and atom-economical route to these complex bicyclic systems. dicp.ac.cn
The reaction is initiated by treating an allylic alcohol, such as 2-phenylbut-3-en-2-ol, with iodine and dimethyl sulfoxide (B87167) (DMSO). dicp.ac.cn Mechanistic studies guided the development of a cross-coupling strategy involving a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization to access a variety of bicyclo[3.2.1]octanes with different functional groups. dicp.ac.cn The resulting highly functionalized bicyclo[3.2.1]octane products can serve as versatile intermediates for further synthetic transformations. dicp.ac.cn
Chemoenzymatic and Biocatalytic Routes to Bicyclic Scaffolds
Chemoenzymatic and biocatalytic methods offer powerful and environmentally friendly alternatives for the synthesis of chiral bicyclic compounds. uniovi.es These approaches leverage the high selectivity of enzymes to achieve transformations that are often difficult to accomplish with traditional chemical methods. acs.org
One notable example is the use of Baeyer-Villiger monooxygenases (BVMOs) for the stereoselective biooxidation of bicyclic ketones. researchgate.net For instance, the microbial Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one using recombinant whole-cells expressing cyclopentanone (B42830) monooxygenase (CPMO) has been successfully scaled up. researchgate.net This biocatalytic step provides access to chiral lactones, which are valuable building blocks for the synthesis of natural products containing a tetrahydrofuran (B95107) motif. researchgate.net This approach allows for the introduction of four stereogenic centers in just a few steps from achiral starting materials. researchgate.net
The desymmetrization of meso compounds is another powerful application of biocatalysis. For example, the enzymatic hydrolysis of a meso-diacetate precursor using pig pancreatic lipase (B570770) (PPL) yields a chiral monoacetate, which is a key intermediate in the synthesis of yohimbane alkaloids. uniovi.es
| Enzyme Family | Transformation | Substrate Example | Product | Application | Reference |
| Baeyer-Villiger Monooxygenases (BVMOs) | Stereoselective Biooxidation | 8-oxabicyclo[3.2.1]oct-6-en-3-one | Chiral lactone | Synthesis of tetrahydrofuran-containing natural products | researchgate.net |
| Lipases (e.g., PPL) | Desymmetrization by Hydrolysis | meso-diacetate | Chiral monoacetate | Synthesis of yohimbane alkaloids | uniovi.es |
| Alcohol Dehydrogenases (ADHs) | Stereoselective Reduction | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Enantiopure alcohols | Synthesis of prostaglandins | nih.gov |
This table highlights the application of different enzyme families in the synthesis of chiral bicyclic building blocks.
Sonochemical Protocols for Bicyclo[3.2.1]oct-6-en-3-ones
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields, particularly in heterogeneous systems. acs.org A sonochemical protocol has been developed for the synthesis of bicyclo[3.2.1]oct-6-en-3-ones via a [4+3]-cycloaddition reaction. researchgate.net
In this method, the oxyallyl cation intermediate required for the cycloaddition with a diene is generated from a perbromo ketone and activated zinc under ultrasonic irradiation. researchgate.net The reaction of furan (B31954) with tetrabromoacetone in the presence of a Cu/Zn couple is carried out under sonication at 30°C. researchgate.net The resulting crude 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is then debrominated without further purification. researchgate.net This sonochemical approach offers a facile and efficient route to these bicyclic ketones under mild conditions. tandfonline.com
Mechanistic Insights into Bicyclo 3.2.1 Oct 6 Ene Reactivity
Reaction Pathways and Transition State Analysis
The construction of the bicyclo[3.2.1]oct-6-ene framework can be achieved through various synthetic routes, each with its own mechanistic nuances. Gold(I)-catalyzed (4+3)-cycloadditions between 2-(1-alkynyl)-2-alken-1-ones and substituted cyclopentadienes provide a one-pot method for creating these structures with high diastereoselectivity and enantioselectivity. acs.org Density functional theory (DFT) calculations suggest a three-step ionic mechanism for these cycloadditions, involving gold-containing 1,3-dipoles and cyclopentadienes, where an exo-spatial arrangement is preferred. acs.org
Another approach involves the thermal rearrangement of oxo- or aza-bridged bicyclo[3.2.1]octene-based 1,5-dienes. These reactions proceed through a concerted-asynchronous pathway, where nitrile and heteroatom substituents stabilize the developing negative and positive charges in the transition state, respectively. nsf.gov This rearrangement can be influenced by temperature, with different products being favored at different temperature ranges. nsf.gov For instance, at lower temperatures (room temperature to 40 °C), one product can be isolated in high yield, while at elevated temperatures (100-120 °C), a rearranged isomer becomes the sole product. nsf.gov
The reactivity of bicyclo[3.2.1]octa-2,6-diene with dodecacarbonyltriruthenium (B8016418) has also been studied. This reaction forms a (2—4,6-η-bicyclo[3.2.1]octadiene)tricarbonylruthenium complex. rsc.org Mechanistic studies involving deuterium (B1214612) labeling suggest that the reaction proceeds through coordination of the diene followed by hydrogen migration via the metal, rather than a bond-breaking mechanism. rsc.org
Furthermore, the synthesis of bicyclo[3.2.1]oct-6-en-2-ones can be accomplished via a gold-catalyzed stereoselective cycloisomerization of allenene-acetals. rsc.org This process is proposed to involve an unprecedented 1,5-addition of a C(sp³)–H bond to a vinylcarbene intermediate. rsc.org
The following table summarizes key reaction pathways for the synthesis of this compound derivatives and the insights gained from transition state analysis.
| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanistic Features | Ref |
| (4+3)-Cycloaddition | 2-(1-alkynyl)-2-alken-1-ones, Substituted cyclopentadienes | Chiral Gold(I) catalyst | Three-step ionic mechanism, exo-spatial arrangement preferred | acs.org |
| uni-giessen.deuni-giessen.de Ring Rearrangement | Oxo- or aza-bridged alkylidenemalononitrile-cycloheptenes | Thermal | Concerted-asynchronous pathway, charge stabilization by substituents | nsf.gov |
| Reaction with Metal Carbonyl | Bicyclo[3.2.1]octa-2,6-diene, Dodecacarbonyltriruthenium | Benzene, reflux | Coordination followed by H migration via the metal | rsc.org |
| Cycloisomerization | Allenene-acetal | Cationic Gold catalyst | 1,5-addition of a C(sp³)–H bond to a vinylcarbene intermediate | rsc.orgbeilstein-journals.org |
Carbene-Mediated Rearrangements of Bicyclo[3.2.1]oct-6-en-8-ylidene
The carbene Bicyclo[3.2.1]oct-6-en-8-ylidene is a reactive intermediate that undergoes a variety of rearrangements, the outcomes of which are highly dependent on its conformation. uni-giessen.deacs.orgnih.gov
Bicyclo[3.2.1]oct-6-en-8-ylidene can exist in two key conformations: a "classical" carbene (1a) and a "foiled" carbene (1b). uni-giessen.deacs.orgnih.gov In the foiled conformation, the divalent carbon atom is bent towards the double bond, leading to intramolecular interactions that influence its reactivity. uni-giessen.deacs.orgnih.govuni-giessen.de The generation of this carbene from precursors like oxadiazolines through photochemical or thermal methods, or via flash vacuum pyrolysis of a tosyl hydrazone sodium salt, leads to a mixture of rearrangement products. uni-giessen.deacs.orgnih.gov Computational studies, including density functional theory (DFT), MP2, and G4 methods, have been used to corroborate the experimental findings and provide deeper insight into the conformational and reactive landscape of this carbene. uni-giessen.deacs.orgnih.gov
The rearrangement products of Bicyclo[3.2.1]oct-6-en-8-ylidene are dictated by its conformation. The "classical" carbene (1a) primarily undergoes an alkyl shift to yield bicyclo[3.3.0]octa-1,3-diene as the major product. uni-giessen.deacs.orgnih.gov In contrast, the "foiled" carbene (1b) rearranges via a vinyl shift to form the strained and previously unknown bicyclo[4.2.0]octa-1,7-diene. uni-giessen.deacs.orgnih.gov Bicyclic alkenylidenes such as bicyclo[3.2.1]oct-2-en-8-ylidene are highly reactive and readily rearrange through a 1,2-vinyl shift with a low energy barrier. researchgate.netacs.org
In addition to shift mechanisms, Bicyclo[3.2.1]oct-6-en-8-ylidene can also participate in insertion reactions. The "classical" carbene conformation can lead to the formation of dihydrosemibullvalene through a 1,3-C–H insertion reaction. uni-giessen.deacs.orgnih.gov These carbene-mediated C–H insertion reactions are a testament to the high reactivity of this intermediate. chemrxiv.org
The table below provides a summary of the products formed from the different reaction pathways of Bicyclo[3.2.1]oct-6-en-8-ylidene.
| Carbene Conformation | Reaction Type | Major Product | Ref |
| "Classical" Carbene (1a) | Alkyl Shift | Bicyclo[3.3.0]octa-1,3-diene | uni-giessen.deacs.orgnih.gov |
| "Classical" Carbene (1a) | 1,3-C–H Insertion | Dihydrosemibullvalene | uni-giessen.deacs.orgnih.gov |
| "Foiled" Carbene (1b) | Vinyl Shift | Bicyclo[4.2.0]octa-1,7-diene | uni-giessen.deacs.orgnih.gov |
C-H Functionalization Reactions
Direct functionalization of C-H bonds in the this compound framework represents an efficient strategy for the synthesis of complex molecules.
An innovative approach for the synthesis of bridged bicyclic nitrogen heterocycles, specifically the 6-azabicyclo[3.2.1]octane scaffold, utilizes an intramolecular β-C-H functionalization reaction. nih.govillinois.edu This transformation is facilitated by ene reductases (EREDs). nih.govillinois.edu Mechanistic studies suggest that the reaction requires oxygen, which is believed to produce an oxidized flavin. nih.govillinois.edu This oxidized flavin then selectively dehydrogenates a 3-substituted cyclohexanone (B45756) derivative to form an α,β-unsaturated ketone. nih.govillinois.edu This intermediate subsequently undergoes a spontaneous intramolecular Aza-Michael addition under basic conditions to yield the bridged heterocyclic product. nih.govillinois.edu This chemoenzymatic cascade, which can be combined with iridium photocatalysis, allows for the gram-scale synthesis of these valuable scaffolds from readily available starting materials like N-phenylglycines and cyclohexenones. nih.govillinois.edu
Olefin Metathesis Mechanisms (Ring-Opening Cross Metathesis)
Ring-Opening Cross Metathesis (ROCM) has been established as an effective strategy for the transformation of the this compound framework, particularly for its functionalized derivatives. This reaction provides a pathway for the diastereoselective preparation of highly substituted monocyclic compounds from the strained bicyclic olefin.
Detailed research has explored the ROCM of carbo- and heterocyclic bicyclo[3.2.1]oct-6-en-3-ones. researchgate.netconicet.gov.ar These reactions, often employing gaseous olefinic partners, efficiently yield cis-3,5-disubstituted cycloketones. researchgate.netresearchgate.net The mechanism involves the cleavage of the double bond within the bicyclic system and the formation of new double bonds with a cross-metathesis partner. The primary competing reaction observed in these transformations is Ring-Opening Metathesis Polymerization (ROMP) of the bicyclic alkene. acs.org Studies on oxabicyclo[3.2.1]octene derivatives have shown that substituents on the bicyclic structure can significantly influence the competition between the desired ROCM and the undesired ROMP. acs.org
Below is a table summarizing representative ROCM reactions involving this compound derivatives.
| Bicyclic Substrate | Metathesis Partner | Catalyst System | Product | Key Finding |
| Bicyclo[3.2.1]oct-6-en-3-one | Gaseous Olefins | Not Specified | cis-3,5-disubstituted cycloketones | Efficient and diastereoselective synthesis. researchgate.netresearchgate.net |
| Oxabicyclo[3.2.1]octene derivatives | Styrene | Not Specified | Differentially substituted 4-pyrones | Substituents influence the competition between ROCM and ROMP. acs.org |
| Bicyclo[3.2.1]octene triene derivative | Not Applicable (Rearrangement) | Not Specified | 5-6-5 fused ring system | Undergoes ring-rearrangement metathesis instead of RCM. researchgate.net |
Acid-Catalyzed Skeletal Rearrangements of Bicyclo[3.2.1]octenol Derivatives
The bicyclo[3.2.1]octane skeleton is prone to a variety of skeletal rearrangements, particularly when subjected to acid catalysis. These transformations often proceed through carbocationic intermediates, leading to the formation of different bicyclic systems. The specific rearrangement pathway is highly dependent on the substitution pattern of the starting material. oup.com
A notable example is the boron trifluoride etherate (BF₃•OEt₂) catalyzed rearrangement of bicyclo[3.2.1]oct-6-en-8-ol derivatives. The course of this rearrangement is dictated entirely by the nature of the substituent at the C-1 bridgehead position. oup.com
Migration of the C4-C5 bond : When the C-1 position is unsubstituted (R¹ = H), the alcohol substrates rearrange to form bicyclo[3.3.0]oct-3-en-2-one derivatives. oup.com
Migration of the C1-C2 bond : Conversely, when the C-1 position bears a methyl group (R¹ = Me), the substrates rearrange to yield 2-methylenebicyclo[3.3.0]oct-3-ene derivatives. oup.com
This selectivity is attributed to the different migratory aptitudes of the C-C bonds leading to the formation of a thermodynamically more stable carbocation intermediate.
The following table details the results of the BF₃•OEt₂-catalyzed rearrangement of various bicyclo[3.2.1]oct-6-en-8-ols. oup.com
| Entry | Substrate (R¹ at C-1) | R² Group at C-8 | Product Type | Yield |
| 1 | H | Vinyl | Bicyclo[3.3.0]oct-3-en-2-one | 92% |
| 2 | H | Isopropenyl | Bicyclo[3.3.0]oct-3-en-2-one | 85% |
| 3 | H | 1-Cyclohexenyl | Bicyclo[3.3.0]oct-3-en-2-one | 88% |
| 4 | Me | Vinyl | 2-Methylenebicyclo[3.3.0]oct-3-ene | 83% |
| 5 | Me | Isopropenyl | 2-Methylenebicyclo[3.3.0]oct-3-ene | quant. |
Analogous rearrangements have been observed in heterocyclic variants. For instance, 6,8-dioxabicyclo[3.2.1]octan-4-ols undergo a skeletal rearrangement when treated with thionyl chloride (SOCl₂) and pyridine (B92270) or under Appel conditions. beilstein-journals.orgnih.gov This transformation involves an oxygen migration from C5 to C4, proceeding through a chlorosulfite or an alkoxytriphenylphosphonium intermediate, respectively, to generate a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org
Disproportionation Reaction Profiles
The bicyclo[3.2.1]octane framework is a common structural motif in a vast family of natural products, making its synthesis a critical challenge. researchgate.net While traditional disproportionation reactions have limitations due to the formation of unavoidable byproducts, strategies inspired by this type of reaction have been developed for the construction of highly functionalized bicyclo[3.2.1]octanes. researchgate.net
One such approach involves the reaction of Nazarov reagents with alkenyl 1,2-diketones under Brønsted base catalysis. This method allows for the stereodivergent synthesis of bicyclo[3.2.1]octenes under mild conditions. researchgate.net By adjusting the reaction conditions, it is possible to selectively obtain different stereoisomers of the bridged products. This method highlights a synthetic strategy that circumvents the typical profile of a classic disproportionation reaction while still leveraging similar principles of redox transformations to build the complex bicyclic skeleton. researchgate.net
Another relevant reaction profile involves the rearrangement of bicyclo[2.2.2]octene precursors. Acid-catalyzed rearrangement of certain bicyclo[2.2.2]oct-5-en-2-ols can lead to the formation of bicyclo[3.2.1]oct-3-en-2-yl or bicyclo[3.2.1]oct-6-en-2-yl derivatives, depending on the substitution pattern. researchgate.net For example, in a 1-methoxy substituted series, exo tertiary alcohol precursors furnish the nonconjugated bicyclo[3.2.1]oct-6-en-2-one products. researchgate.net
Stereoselectivity in Rearrangements
The inherent stereochemistry of the this compound ring system exerts significant control over the outcomes of its reactions, particularly in rearrangements and addition reactions. The rigid, bridged structure creates distinct steric environments on its exo and endo faces, influencing the approach of reagents and the stability of transition states.
In the synthesis of 8-oxathis compound derivatives, electrophilic addition reactions, such as bromination, proceed with high stereo- and regioselectivity. scispace.com Subsequent base-induced elimination of HBr also demonstrates remarkable chemo- and stereoselectivity. This is attributed to steric factors that make the exo proton at C-7 more accessible to the base than the endo proton at C-6, favoring a syn-elimination pathway. scispace.com The high selectivities observed in these transformations are attributed to a combination of these steric factors and electronic effects from homoconjugated carbonyl groups. scispace.com
The acid-catalyzed rearrangements of bicyclo[3.2.1]oct-6-en-8-ol derivatives also exhibit high stereoselectivity. oup.com The starting alcohols, prepared via the reaction of bicyclic octenones with organometallic reagents, are often obtained as a single stereoisomer. This defined stereochemistry at the C-8 position is carried through the rearrangement, leading to stereochemically defined bicyclo[3.3.0]octane products. oup.com The stereoselective total synthesis of complex natural products like (±)-camphorenone has been achieved based on a stereocontrolled ring-contraction of a bicyclo[3.2.1]octane derivative, further underscoring the importance of the system's inherent stereochemistry. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the constitution and stereochemistry of bicyclo[3.2.1]oct-6-ene derivatives in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are routinely employed to map out the intricate network of proton and carbon atoms within the molecule.
Advanced 2D NMR experiments are indispensable for the complete structural assignment of the this compound framework. uni-regensburg.deresearchgate.net These techniques allow for the correlation of nuclear spins through chemical bonds or through space, providing a detailed picture of the molecular architecture.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the context of this compound, COSY is crucial for tracing the connectivity of the aliphatic and olefinic protons throughout the bicyclic system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbon atoms to which they are attached. youtube.com This is a vital step in assigning the ¹³C NMR spectrum and confirming the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the relationship between the bridgehead protons and the olefinic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. This is paramount for determining the relative stereochemistry of substituents on the this compound ring system. For instance, a NOESY experiment can confirm the exo or endo orientation of a substituent by observing its correlation with specific bridgehead or bridge protons. mdpi.comnih.gov
The following table summarizes the application of these 2D NMR techniques in the structural elucidation of this compound derivatives:
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling | Tracing proton connectivity within the bicyclic rings and side chains. |
| HSQC | Direct ¹H-¹³C correlation | Assigning protonated carbons in the NMR spectra. |
| HMBC | Long-range ¹H-¹³C correlation | Identifying quaternary carbons and linking different structural fragments. |
| NOESY | ¹H-¹H spatial proximity | Determining relative stereochemistry (e.g., exo vs. endo substituents). |
Infrared (IR) and Ultraviolet (UV) Spectroscopy in Mechanistic Probes
While NMR provides a detailed static picture of the molecule, Infrared (IR) and Ultraviolet (UV) spectroscopy can offer valuable insights into the functional groups present and can be used to probe reaction mechanisms.
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, IR can confirm the presence of the C=C double bond (typically around 1640-1680 cm⁻¹), as well as other functional groups like hydroxyl (-OH), carbonyl (C=O), or ether (C-O) groups that may be present on the bicyclic framework. pharm.or.jpscielo.br Changes in the IR spectrum during a reaction, such as the disappearance of a reactant's characteristic peak and the appearance of a product's peak, can be used to monitor the progress of a chemical transformation.
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to study molecules containing chromophores, which are parts of the molecule that absorb UV light. The unsubstituted this compound has a simple alkene chromophore which is not particularly informative. However, for derivatives with conjugated systems or other chromophoric substituents, UV spectroscopy can be a useful tool. For example, in the study of bicyclo[3.2.1]octanoid neolignans, UV spectra help to characterize the aromatic and other chromophoric parts of the molecules. pharm.or.jp
High-Resolution Mass Spectrometry (HRMS) for Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the characterization of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 0.001 atomic mass units). This high precision allows for the unambiguous determination of the elemental composition of a molecule. acs.orgacs.orgrsc.org This is a critical step in confirming that a synthetic reaction has produced the desired product.
The following table provides examples of how HRMS is used to confirm the molecular formulas of this compound derivatives.
| Compound Type | Calculated m/z | Found m/z | Reference |
| Enol silyl (B83357) ether of a bicyclo[3.2.1]octene derivative | 322.1964 | 322.1967 | mdpi.com |
| Functionalized bicyclo[3.2.1]octa-2,6-diene | 164.1201 | 164.1197 | cdnsciencepub.com |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR spectroscopy is excellent for determining the structure of molecules in solution, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. acs.org For chiral derivatives of this compound, single-crystal X-ray diffraction analysis is the gold standard for determining the absolute stereochemistry and the precise conformation of the bicyclic ring system. researchgate.netiucr.orgnih.gov
The technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all the atoms. This allows for the determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation. For chiral molecules, X-ray crystallography can also determine the absolute configuration, which is crucial in fields such as medicinal chemistry where different enantiomers can have vastly different biological activities.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. youtube.comlibretexts.org This method is particularly valuable when it is not possible to obtain crystals suitable for X-ray analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com
For this compound derivatives, the shape and sign of the CD spectrum are highly sensitive to the stereochemistry of the molecule. The experimental CD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), for different possible stereoisomers. nih.govacs.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. nih.govresearchgate.net The exciton (B1674681) chirality method, which relates the sign of the CD couplet to the spatial arrangement of two or more chromophores, is also a valuable tool for determining the absolute configuration of more complex bicyclo[3.2.1]octane derivatives. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Profiles and Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational studies on bicyclo[3.2.1]oct-6-ene and its derivatives, offering a balance between computational cost and accuracy for exploring reaction pathways. DFT calculations have been instrumental in understanding the thermodynamics and mechanisms of various transformations, including rearrangements and cycloadditions involving the bicyclo[3.2.1]octane framework. ucla.eduacs.orgresearchgate.net
For instance, DFT studies have been used to investigate the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals into the more stable 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radical system. ucla.edu These calculations elucidate the thermodynamics of the reaction, highlighting the interplay between ring strain and radical stability. ucla.edu The proposed mechanism for this transformation involves a homoallyl-cyclopropyl carbinyl radical rearrangement. ucla.edu Theoretical calculations have also been employed to rationalize the stereochemical outcomes of reactions, such as the domino Michael-Henry process for preparing chiral bicyclo[3.2.1]octane derivatives. acs.org
Table 1: Application of DFT in Analyzing this compound and Related Systems
| Area of Study | System Investigated | Key Insights from DFT |
|---|---|---|
| Radical Rearrangements | Bicyclo[2.2.2]oct-5-en-2-yl to Bicyclo[3.2.1]oct-6-en-2-yl radicals | Elucidation of reaction thermodynamics and the influence of radical-stabilizing substituents. ucla.edu |
| Domino Reactions | Synthesis of chiral bicyclo[3.2.1]octanes | Revelation of the origins of high enantio- and diastereoselectivities through transition state analysis. acs.org |
| Carbene Rearrangements | Bicyclo[3.2.1]oct-6-en-8-ylidene | Corroboration of experimental results showing rearrangements through alkyl and vinyl shifts. nih.gov |
| Aldol Reactions | Bicyclo[3.2.1]oct-6-en-3-one derivative | Analysis of transition state energies to explain high diastereoselectivity. researchgate.net |
The characterization of transition states is crucial for understanding reaction kinetics and selectivity. DFT calculations enable the location and analysis of transition state structures, providing their geometries and energies. In the context of the bicyclo[3.2.1]octane framework, these calculations have been used to explain the stereoselectivity of various reactions. acs.org For example, in the organocatalytic synthesis of chiral bicyclo[3.2.1]octanes, DFT has been used to model the transition states, revealing the origins of the observed stereoselectivities. acs.org Similarly, for highly diastereoselective aldol reactions involving a bicyclo[3.2.1]oct-6-en-3-one derivative, DFT calculations have shown how torsional effects can destabilize one transition state, leading to the preferential formation of a single stereoisomer. researchgate.net The rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals proceeds through a cyclopropyl carbinyl radical intermediate, which represents a key transition state on the potential energy surface. ucla.edu
The bicyclo[3.2.1]octane skeleton possesses a degree of conformational flexibility. Computational methods are vital for identifying the possible conformers and predicting their relative stabilities. Studies on derivatives such as bicyclo[3.2.1]oct-6-en-8-ylidene have identified distinct conformations, such as a "classical" carbene and a "foiled" carbene where the divalent carbon bends toward the double bond. nih.govuni-giessen.de The relative energies of these conformers dictate the subsequent reaction pathways, leading to different rearrangement products. nih.gov
Furthermore, DFT calculations are used to determine the relative thermodynamic stabilities of different isomers and conformers by calculating their Gibbs free energies. For substituted this compound products, calculations have shown that equatorial conformers are generally favored over their axial counterparts. ucla.edu The predicted product ratios from these calculations often show good agreement with experimental observations. ucla.edu
Higher-Level Ab Initio Methods (MP2, G4, DLPNO-CCSD(T))
For enhanced accuracy in energetic predictions, higher-level ab initio methods are often employed. These methods, while more computationally demanding, provide benchmark-quality data that can be used to validate DFT results.
MP2 (Møller-Plesset perturbation theory of the second order) and G4 (Gaussian-4 theory) have been used alongside DFT to corroborate experimental findings for the reactions of bicyclo[3.2.1]oct-6-en-8-ylidene. nih.gov G4 theory, a composite method, is known for its high accuracy in predicting thermochemical data. nii.ac.jp
DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) represents a highly efficient and accurate approximation of the "gold standard" canonical CCSD(T) method. nist.gov It allows for high-level calculations on larger molecules with nearly linear scaling of computational time, making it suitable for complex systems like bicyclic molecules. nist.gov While specific applications to this compound are not detailed in the literature, its utility in obtaining accurate formation enthalpies and reaction energies for organic molecules is well-established. nist.gov
These high-level methods are particularly important for obtaining precise energy differences between isomers, conformers, and transition states, which might be challenging to capture accurately with standard DFT functionals.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.de It examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic importance through second-order perturbation theory. uni-muenchen.de
For a molecule like this compound, NBO analysis can provide insights into:
Hybridization: Determining the sp-composition of orbitals involved in bonding.
Bond Polarity: Quantifying the charge distribution within key bonds.
Hyperconjugative Interactions: Identifying stabilizing interactions, such as those between the σ-bonds of the bicyclic frame and the π-system of the double bond.
While specific NBO analyses for the parent this compound are not prominently featured in the surveyed literature, studies on the related bicyclo[3.2.1]octa-3,6-dien-2-yl anion have used molecular orbital analysis to understand its electronic structure and the delocalization of charge. scispace.com
Strain Energy Analysis in Bicyclic Systems
Bicyclic systems like this compound are inherently strained due to the geometric constraints of the fused rings. Strain energy significantly influences the molecule's stability, reactivity, and geometry.
Computational methods are essential for quantifying this strain. The total strain energy can be calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. For bicyclic alkenes, the concept of "olefin strain" (OS) is used to quantify the strain associated with the double bond, which often deviates from ideal planarity. mdpi.com This strain can lead to increased reactivity in reactions that relieve it.
In the context of the bicyclo[3.2.1]octane system, the interplay between ring strain and electronic effects (like radical stabilization) is critical. For example, the rearrangement of the more strained bicyclo[2.2.2]octenyl radical to the bicyclo[3.2.1]octenyl system is driven by both the stability of the resulting radical and the energetics of the ring systems. ucla.edu Theoretical calculations are key to dissecting these competing factors and predicting the thermodynamic favorability of such transformations. ucla.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[3.2.1]oct-6-en-8-ylidene |
| Bicyclo[3.3.0]octa-1,3-diene |
| Dihydrosemibullvalene |
| Bicyclo[4.2.0]octa-1,7-diene |
| Bicyclo[3.2.1]octane |
| Bicyclo[2.2.2]octane |
| Bicyclo[3.3.1]nonane |
| 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals |
| 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals |
| Bicyclo[3.2.1]octa-3,6-dien-2-yl anion |
| Bicyclo[3.2.1]oct-6-en-3-one |
| Bicyclo[2.1.1]hex-2-ene |
| Bicyclo[3.2.1]oct-2-enes |
| Bicyclo[3.2.2]non-2-enes |
Derivatization and Functionalization Strategies of Bicyclo 3.2.1 Oct 6 Ene
Introduction of Heteroatoms into the Bicyclo[3.2.1]octane Scaffold
The incorporation of heteroatoms such as oxygen and nitrogen into the bicyclo[3.2.1]octane skeleton is a powerful strategy to modulate the physicochemical and biological properties of the resulting molecules. This approach can influence factors like polarity, hydrogen bonding capacity, and metabolic stability, which are critical for drug design and materials science.
Synthesis and Reactivity of Oxabicyclo[3.2.1]oct-6-en-3-ones
8-Oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives are valuable synthetic intermediates. acs.orgnih.gov Their synthesis can be achieved through various methods, including [4+3] cycloaddition reactions. For instance, the reaction of an oxyallyl intermediate, generated from 1,3-dichloro-3-methylbutan-2-one, with furan (B31954) derivatives can produce these bicyclic ketones. mdpi.com Another approach involves the rearrangement of functionalized methoxy (B1213986) glycosides. nih.gov
The reactivity of oxabicyclo[3.2.1]oct-6-en-3-ones is characterized by their potential for stereoselective transformations. They can be used to generate C-glycosides, δ-valerolactones, and polyacetate segments. acs.orgnih.gov For example, (2-endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo catalytic hydrogenation of the double bond and subsequent Michael addition to attach a side chain. mdpi.com The carbonyl group can also be reduced with high endo-selectivity. mdpi.com Furthermore, these compounds can undergo rearrangement reactions to form novel biaryls and 1-aryl-3-furylpropanones. rsc.org
Table 1: Synthesis and Reactions of Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
| Starting Material | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 1,3-dichloro-3-methylbutan-2-one and furan | LiClO₃ / Et₂O / Et₃N | (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | Building block for cycloheptane (B1346806) systems | mdpi.com |
| Functionalized methoxy glycosides | Rearrangement | δ-valerolactones and C-glycosides | Synthesis of marine natural products | nih.gov |
| (2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 1. H₂, Catalyst; 2. Methyl vinyl ketone | 2-(3-oxobutyl) substituted oxabicyclo[3.2.1]octan-3-one | Synthesis of himachalane (B1243107) skeleton | mdpi.com |
| 3-Aryl-8-oxabicyclo[3.2.1]oct-2-en-7-ones | Rearrangement | 3-Arylbenzaldehydes | Synthesis of novel biaryls | rsc.org |
Synthesis and Applications of Azabicyclo[3.2.1]oct-6-ene Derivatives
The 2-azabicyclo[3.2.1]octane core is a significant scaffold in drug discovery, and its derivatives, including the unsaturated 6-ene analogues, are important synthetic intermediates. rsc.org The synthesis of these compounds can be achieved through various routes, such as multicomponent reactions and cyclization reactions. ontosight.ai For instance, 6-substituted 6-azabicyclo[3.2.1]octan-3-ones can be prepared from 6-oxabicyclo[3.2.1]oct-3-en-7-one by ring-opening with amines, followed by reduction and oxidation. rsc.org
Derivatives of azathis compound have shown potential in medicinal chemistry. For example, 2-Azathis compound-2-carboxylic acid methyl ester is a precursor for compounds with potential analgesic, anti-inflammatory, and anticancer properties. ontosight.ai These azabicyclic compounds can exhibit potent inhibitory activity against certain enzymes and receptors. ontosight.ai Furthermore, 3-aryloxy-8-aza-bicyclo[3.2.1]oct-6-ene derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors. lookchem.com
Table 2: Synthesis and Applications of Azathis compound Derivatives
| Compound | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| 2-Azathis compound-2-carboxylic acid methyl ester | Multicomponent reactions, cyclization reactions | Precursor for analgesic, anti-inflammatory, and anticancer compounds | ontosight.ai |
| 6-Substituted 6-azabicyclo[3.2.1]octan-3-ones | From 6-oxabicyclo[3.2.1]oct-3-en-7-one via ring-opening, reduction, and oxidation | Intermediate for stereoselective synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ols | rsc.org |
| 3-Aryloxy-8-aza-bicyclo[3.2.1]oct-6-ene derivatives | Not specified | Monoamine neurotransmitter re-uptake inhibitors | lookchem.com |
Regioselective and Stereoselective Functionalization
The ability to control the regioselectivity and stereoselectivity of reactions on the this compound scaffold is crucial for the synthesis of complex molecules with well-defined three-dimensional structures. Various strategies have been developed to achieve this control.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives from achiral precursors. researchgate.net For example, domino Michael-aldol reactions catalyzed by chiral amines or phosphoric acids can lead to the formation of highly functionalized bicyclo[3.2.1]octanes with excellent diastereoselectivities and enantioselectivities. mdpi.com The stereoselective synthesis of bicyclo[3.2.1]oct-6-en-2-ones has been achieved through gold(I)-catalyzed cycloisomerization of an allenene-acetal, which involves a 1,3-addition of a C-H bond to a vinylcarbenoid moiety. researchgate.net
Furthermore, the opening of the cyclopropane (B1198618) ring in tricyclo[3.2.1.0²⁷]octane systems, which are precursors to bicyclo[3.2.1]oct-1-enes, can proceed with high regio- and stereoselectivity. mdpi.com The addition of nucleophiles like methanol (B129727) occurs from the back of C-1, leading to stereoselective functionalization at C-7. mdpi.com
Creation of Polycyclic and Bridged Frameworks from this compound Scaffolds
The this compound skeleton is a valuable starting point for the construction of more complex polycyclic and bridged ring systems, which are prevalent in many natural products. researchgate.net
One strategy involves intramolecular cycloaddition reactions. For instance, rhodium-catalyzed type II [3+2] intramolecular cycloaddition of a N-sulfonyl-1,2,3-triazole with an alkene can generate bridged bicyclo[m.n.2] ring systems. nih.gov Another approach is the use of tandem reactions. A tandem 1,2-addition/anionic oxy-Cope/1,2-addition reaction starting from 3-sulfolene (B121364) has been used to prepare highly substituted bicyclo[3.2.1]sulfone scaffolds. uvic.ca
Palladium-catalyzed rearrangements are also effective. For example, 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can be transformed into functionalized bicyclo[3.2.1]octan-8-ones through a palladium-catalyzed rearrangement, which for sulfone derivatives, proceeds with high stereospecificity to give the endo-diastereomer. nih.gov
Table 3: Synthesis of Polycyclic and Bridged Frameworks
| Starting Material | Reaction Type | Product Framework | Reference |
|---|---|---|---|
| N-sulfonyl-1,2,3-triazole with an alkene | Rhodium-catalyzed intramolecular [3+2] cycloaddition | Bridged bicyclo[m.n.2] ring systems | nih.gov |
| 3-Sulfolene | Tandem 1,2-addition/anionic oxy-Cope/1,2-addition | Highly substituted bicyclo[3.2.1]sulfone | uvic.ca |
| 2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Palladium-catalyzed rearrangement | Functionalized bicyclo[3.2.1]octan-8-ones | nih.gov |
| Furfural and isopropyl cyanoacetate | Cascade reaction | Functionalized bicyclo[3.2.1]octanes | researchgate.net |
Derivatization for Chiral Building Blocks
The this compound framework can be derivatized to produce valuable chiral building blocks for the synthesis of enantiomerically pure compounds. researchgate.net The rigid nature of the bicyclic system allows for the precise spatial arrangement of functional groups, making it an excellent scaffold for asymmetric synthesis.
Enantioselective desymmetrization of prochiral cyclic 1,3-diketones is a powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane frameworks, creating multiple stereocenters in a single step. Organocatalysis, particularly with chiral phosphoric acids, has been successfully employed in these transformations.
Another approach starts from naturally occurring chiral molecules. For example, the monoterpene carvone (B1668592) has been converted into enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com This involves an intramolecular Diels-Alder reaction followed by a regioselective cleavage of the resulting tricyclic intermediate. mdpi.com Furthermore, the stereoselective reduction of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones allows for the synthesis of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ols. rsc.org
Applications in Complex Organic Synthesis and Natural Product Chemistry
Bicyclo[3.2.1]oct-6-ene as a Key Synthon in Asymmetric Synthesis
The strategic importance of the bicyclo[3.2.1]octane skeleton is particularly evident in its application as a key synthon in asymmetric synthesis. Various catalytic enantioselective methods have been developed to access chiral bicyclo[3.2.1]octane and this compound derivatives from achiral precursors.
One powerful strategy is the desymmetrization of prochiral starting materials. For instance, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to construct multifunctional chiral bicyclo[3.2.1]octanes. nih.gov This method yields products with one all-carbon quaternary and two tertiary stereocenters in high diastereo- and enantioselectivities. nih.gov Similarly, the desymmetrization of meso compounds, such as 2,4-Dimethyl-8-Oxabicyclo[3.2.1]-oct-6-ene-3-ol, through processes like hydroboration, provides a reliable route to chiral synthons that have been applied in the synthesis of numerous natural products. nih.gov
Organocatalysis has also emerged as a vital tool for the enantioselective synthesis of these bicyclic systems. mdpi.com Chiral organocatalysts can facilitate domino reactions, such as Michael-Henry or Michael-Aldol processes, to construct highly functionalized chiral bicyclo[3.2.1]octanes with multiple stereocenters from simple starting materials. nih.govacs.orgresearchgate.net Furthermore, gold(I) catalysts have been employed in highly diastereo- and enantioselective (4 + 3)-cycloadditions between 2-(1-alkynyl)-2-alken-1-ones and cyclopentadienes to furnish this compound frameworks. acs.org These asymmetric strategies underscore the role of the bicyclic scaffold as a foundational element for accessing complex, enantioenriched molecules.
Construction of Multiple Stereocenters using Bicyclo[3.2.1]octane Derivatives
The rigid conformation of the bicyclo[3.2.1]octane framework makes it an excellent template for the diastereoselective introduction of multiple stereocenters. The defined spatial arrangement of substituents allows for predictable facial selectivity in a wide range of chemical transformations.
Domino or cascade reactions are particularly effective in this regard, enabling the formation of several stereocenters in a single synthetic operation with high levels of stereocontrol. nih.gov An organocatalytic domino Michael/Aldol reaction, for example, allows for the direct synthesis of bicyclo[3.2.1]octane derivatives bearing four stereogenic centers, including two challenging quaternary carbons, with good to excellent diastereoselectivities and high enantioselectivities. nih.govresearchgate.net
Palladium-catalyzed reactions have also proven effective. An asymmetric tandem Heck/carbonylation reaction successfully creates bicyclo[3.2.1]octanes with one chiral all-carbon quaternary center and two tertiary carbon stereocenters, achieving excellent diastereoselectivities and enantiomeric excess. nih.gov The strategic selection of catalysts and reaction conditions allows chemists to control the stereochemical outcome, making these methods highly valuable for building complex stereochemical arrays. nih.gov
Below is a table summarizing key asymmetric methods for the construction of stereocenters in bicyclo[3.2.1]octane systems.
| Reaction Type | Catalyst System | Stereocenters Formed | Key Features | Reference(s) |
| Domino Michael/Aldol | Organocatalyst (e.g., chiral amine) | Four stereogenic centers (including two quaternary) | High diastereo- and enantioselectivity. | nih.govresearchgate.net |
| Tandem Heck/Carbonylation | Palladium(II) / Chiral Ligand (e.g., (S)-Difluorphos) | Three stereogenic centers (one quaternary, two tertiary) | Desymmetrization of cyclopentenes; excellent diastereo- and enantioselectivity. | nih.gov |
| (4 + 3)-Cycloaddition | Chiral Gold(I) Complex | Multiple stereocenters | High diastereo- (>25:1 dr) and enantioselectivity (up to 99.9% ee). | acs.org |
| Desymmetrization via Hydroboration | Borane reagents | Multiple chiral centers | Utilizes a meso-8-oxathis compound derivative. | nih.gov |
Total Synthesis of Natural Products Featuring the Bicyclo[3.2.1]octane Motif
The bicyclo[3.2.1]octane core is a defining feature of numerous classes of natural products, and its efficient construction is often the cornerstone of their total synthesis. dicp.ac.cnresearchgate.netnih.gov
Many tetracyclic diterpenoids, which constitute a large family of over 1600 known compounds, share a bridged bicyclo[3.2.1]octane subunit. researchgate.netnih.gov This includes the ent-kaurene (B36324) family, which has been a popular target for synthetic chemists for decades. acs.orgresearchgate.netresearchgate.net Innovative strategies to construct the 6-6-fused bicyclo[3.2.1]octane framework of ent-kauranoids include oxidative dearomatization-induced (ODI) [5+2] cycloaddition/pinacol (B44631) rearrangement cascades, which can efficiently assemble the highly oxygenated core. researchgate.netnih.govacs.org This approach has enabled the first asymmetric total syntheses of complex ent-kaurenoids like pharicin A and pseurata C. acs.org Other methods, such as the De Mayo reaction, have also been employed to rapidly generate the bicyclo[3.2.1]octane moiety en route to these diterpenoids. sdu.edu.cn
The cedrene-type sesquiterpene skeleton also features the bicyclo[3.2.1]octane framework. rsc.org Syntheses of cedrene-type natural products have been accomplished using strategies such as an anodic oxidation of vinylphenol to trigger an intramolecular [5+2] cycloaddition. sci-hub.se A divergent [5+2] cascade approach has also been developed that provides facile access to both ent-kaurene and cedrene-type skeletons. researchgate.netrsc.org The total synthesis of (±)-gomerone C, a chlorinated sesquiterpene, relied on a late-stage Conia-ene reaction to efficiently form the bicyclo[3.2.1]octane core. nih.gov
The bicyclo[3.2.1]octane motif is also present in other classes of natural products, including lignans (B1203133) and alkaloids. dicp.ac.cnnih.gov The first total syntheses of the naturally occurring macrophyllin-type bicyclo[3.2.1]octanoid neolignans, kadsurenin C and kadsurenin L, were achieved using an acid-catalyzed rearrangement of a hydrobenzofuranoid neolignan as the key step to form the bicyclic core. nih.gov
In the realm of alkaloids, the C20-diterpenoid hetisine (B12785939) alkaloids possess a complex polycyclic structure that includes an azabicyclo[3.2.1]octane core. nih.govnih.gov Synthetic approaches towards these molecules, such as the total synthesis of (+)-nominine, have utilized an early-stage intramolecular 1,3-dipolar cycloaddition to rapidly establish this N-heterocyclic array. nih.gov Photochemical methods involving vinylogous imides have also been explored to generate the 6-aza-bicyclo[3.2.1]octan-3-one skeleton as an approach to the hetisine alkaloids. nih.govresearchgate.net
Role in Reaction Discovery and Method Development
Beyond its utility in targeting specific natural products, the bicyclo[3.2.1]octane scaffold has served as a valuable platform for reaction discovery and the development of new synthetic methodologies. nih.govacs.org The dense and varied functionality that can be incorporated into this framework makes it an ideal substrate for exploring novel chemical reactivity. nih.gov
An automated microfluidic reaction platform was developed for the express purpose of multidimensional reaction screening using densely functionalized bicyclo[3.2.1]octanoid scaffolds. nih.govacs.org This high-throughput approach led to the discovery of several interesting transformations, including a retro-Dieckmann-type fragmentation that yields highly functionalized cycloheptenone derivatives and a [3+2] cycloaddition involving the bridgehead ketone of the bicyclic scaffold. nih.gov
Furthermore, the pursuit of efficient routes to the bicyclo[3.2.1]octane core itself has driven significant methodological innovation. The development of oxidative dearomatization induced (ODI) cascade reactions, for example, has provided powerful and general approaches for constructing this framework, which have since been applied to the synthesis of diverse tetracyclic diterpenoids. researchgate.netnih.gov These examples highlight how the structural challenges posed by the bicyclo[3.2.1]octane motif have spurred the creation of new synthetic tools and strategies with broad applicability in organic chemistry.
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Advanced Bicyclo[3.2.1]oct-6-ene Synthesis
The development of sophisticated catalytic systems is paramount for the efficient and selective construction of the this compound skeleton. A significant area of advancement is the use of gold catalysis. acs.org
Recent research has demonstrated the efficacy of Gold(I)-catalyzed (4+3)-cycloaddition reactions between 2-(1-alkynyl)-2-alken-1-ones and substituted cyclopentadienes to construct the this compound framework. acs.org This one-pot method, facilitated by a chiral gold catalyst, achieves both high diastereoselectivity and enantioselectivity. acs.org The success of this approach is attributed to the generation of gold-containing 1,3-dipoles that readily react with the diene. acs.org
Another promising frontier is the exploration of multifunctional catalysts. For instance, hybrid complexes that incorporate both a gold(I) center and a chiral phosphoric acid moiety are being developed. bohrium.com This dual-catalysis approach aims to unlock new reaction pathways and enhance control over stereoselectivity. The concept of using multiple metal centers, such as gem-digold catalysis, is also being investigated to improve the efficiency of cycloaddition reactions for creating complex bicyclic systems. bohrium.com
Beyond gold, other transition metals are being explored. Ruthenium complexes, for example, have been studied for their ability to catalyze cycloaddition reactions involving bicyclic alkenes, offering alternative pathways for constructing these strained ring systems. acs.org The development of these novel catalytic systems is crucial for synthesizing structurally diverse this compound derivatives for various applications.
| Catalyst System | Reaction Type | Key Advantages | Research Focus |
| Chiral Gold(I) Catalyst | (4+3)-Cycloaddition | High diastereoselectivity (>25:1 dr), High enantioselectivity (up to 99.9% ee), One-pot synthesis. acs.org | Construction of enantioenriched this compound frameworks. acs.org |
| gem-Digold Catalysis | [4+2] Cycloaddition | High yields (up to 99%), Good enantioselectivity (up to 96% ee) for related bicyclooctadienes. bohrium.com | Enhancing catalytic activity and stereoselectivity through bimetallic systems. bohrium.com |
| Ruthenium Catalysts | [2+2] & Homo Diels-Alder [2+2+2] Cycloadditions | Access to different cycloadducts (cyclobutene vs. deltacyclene derivatives) from norbornadiene. acs.org | Understanding and controlling chemoselectivity in cycloadditions with bicyclic alkenes. acs.org |
| Hybrid Gold(I)/Chiral Phosphoric Acid | Annulations | Potential for multifunctional catalysis, enabling new transformations. bohrium.comresearchgate.net | Development of cooperative catalytic systems for complex cyclizations. bohrium.com |
Exploitation of Unique Reactivity for Unprecedented Transformations
The inherent ring strain and distinct geometry of the this compound system endow it with unique reactivity that can be harnessed for novel chemical transformations. acs.orgacs.org The fixed spatial arrangement of its double bond and sigma framework allows for precise control over the stereochemical outcome of reactions.
A key area of exploration is the use of this scaffold in cycloaddition reactions. The strained double bond within the this compound core is highly reactive towards various reaction partners. acs.org For example, it can participate in [4+3] cycloadditions with oxyallyl cation intermediates to form more complex polycyclic structures. acs.org The regioselectivity of these cycloadditions can often be controlled, leading to specific isomers. mdpi.com
Furthermore, the rigid framework is an ideal template for studying and directing rearrangements. The di-π-methane rearrangement, a photochemical process, is influenced by the through-space interactions between chromophores held in a fixed orientation by the bicyclic structure. acs.org Researchers are exploring how to leverage these geometric constraints to achieve transformations that are difficult or impossible in more flexible acyclic systems. The this compound moiety also serves as a crucial intermediate in the total synthesis of complex natural products, such as sativene (B1246779) and cyclosativene, demonstrating its utility in building intricate molecular architectures. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound systems. These theoretical studies provide deep insights into reaction mechanisms, transition state geometries, and the factors governing selectivity, which are often difficult to probe experimentally.
For instance, DFT calculations were instrumental in elucidating the three-step ionic mechanism of the gold-catalyzed (4+3) cycloaddition for forming the this compound framework. acs.org The calculations explained the preference for the exo-spatial arrangement, which leads to the observed high diastereoselectivity. acs.org Similarly, computational studies on ruthenium-catalyzed cycloadditions of norbornadiene, a related bicyclic alkene, have helped to rationalize the competition between [2+2] and homo Diels-Alder pathways, revealing that the cationic reaction pathway is energetically favored. acs.org
Future research will likely involve more sophisticated computational models to predict the outcome of reactions with even greater accuracy. This includes modeling the subtle effects of different ligands in catalytic systems and predicting the reactivity of novel, highly functionalized this compound derivatives. researchgate.net By simulating reaction pathways, chemists can design more effective experiments, optimize reaction conditions, and accelerate the discovery of new transformations and synthetic routes.
Sustainable and Green Chemistry Approaches to this compound Derivatives
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes toward this compound and its derivatives. researchgate.netscribd.com The focus is on developing methods that are more atom-economical, energy-efficient, and generate less waste.
A key strategy is the development of one-pot synthesis protocols. ctci.org.tw The gold-catalyzed construction of the this compound framework is an example of a one-pot reaction that avoids the need to isolate intermediates, thereby saving time, solvents, and resources. acs.org Similarly, developing highly efficient and recyclable catalysts is a central goal. researchgate.net
Atom-economical reactions, such as cycloadditions, are inherently "green" as they incorporate most or all of the atoms from the reactants into the final product. bohrium.com Future research will continue to focus on discovering new catalytic cycloadditions that proceed under mild conditions. Organocatalysis, which avoids the use of potentially toxic and expensive heavy metals, represents another important avenue, offering efficient enantioselective routes to optically active bicyclo[3.2.1]octane systems from achiral precursors. researchgate.net These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes.
Q & A
Q. Advanced
- Reducing agents : i-Bu₂AlH preferentially attacks the exo face of ketones, yielding axial alcohols, while LiAlH₄ produces equatorial isomers .
- Dehydration conditions : Thionyl chloride in pyridine favors 3-methylenebicyclo products, whereas acidic Amberlyst®15 resin promotes double-bond isomerization (e.g., octa-2,6-diene formation) .
How do catalytic methods like Au(I) enhance the synthesis of this compound frameworks?
Advanced
Au(I) catalysts enable enantioselective [4+3] cycloadditions with high diastereocontrol (>20:1 dr) and functional group tolerance. Key advantages include:
- Mechanistic efficiency : π-Activation of enynones facilitates cyclization with cyclopentadienes, avoiding harsh conditions .
- Derivatization potential : Products can be functionalized into alcohols, epoxides, or ketones for downstream applications .
What are the challenges in biosynthesizing this compound derivatives compared to chemical synthesis?
Q. Advanced
- Enzymatic specificity : Sodorifen biosynthesis requires a SAM-dependent methyltransferase (SpFPPMT) to methylate FPP, a step prone to off-target methylation in vitro .
- Yield limitations : Microbial systems produce trace quantities (e.g., µg/L), necessitating chemical methods like Tebbe methylenation for scalable synthesis .
How do reaction mechanisms explain product distribution in this compound transformations?
Q. Advanced
- Radical rearrangements : Bicyclo[2.2.2]octene radicals undergo strain-driven shifts to bicyclo[3.2.1] systems, with substituents dictating equatorial vs. axial isomer ratios .
- Carbene insertions : α-Hydroxyalkylidene carbenes exhibit diastereotopic selectivity, favoring 1,5 C–H insertion over O–R insertion in oxabicyclic systems .
What spectroscopic techniques are critical for characterizing this compound structures?
Q. Basic
- ¹H NMR : Olefinic protons (6-H, 7-H) in axial alcohols show downfield shifts (δ 5.2–5.8 ppm) due to intramolecular hydrogen bonding .
- IR spectroscopy : Sharp OH stretches (~3600 cm⁻¹) distinguish axial alcohols from equatorial isomers .
What role do radical intermediates play in the rearrangement of this compound systems?
Advanced
Radicals generated via photolysis or thermal cleavage drive cyclopropylcarbinyl rearrangements. For example:
- Ring expansion : Bicyclo[2.2.2]octene radicals convert to bicyclo[3.2.1]octene via a strained transition state, with product ratios controlled by substituent-induced stabilization .
How do diastereotopic group selectivities impact the functionalization of this compound rings?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
